2-(tetrahydrofuran-2-yl)-7-(p-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Description
This compound belongs to the pyrazolo-triazolo-pyrimidine class of fused heterocycles, characterized by a rigid tricyclic core. Key structural features include:
- Position 2: A tetrahydrofuran-2-yl group, providing a saturated oxygen-containing ring that enhances metabolic stability compared to furan derivatives.
- Position 7: A para-methylphenyl (p-tolyl) group, contributing hydrophobic interactions in receptor binding.
The compound is hypothesized to act as an adenosine A2A receptor (A2AR) antagonist or kinase inhibitor, depending on substituent effects. Its design likely aims to balance selectivity, potency, and pharmacokinetic properties .
Properties
IUPAC Name |
10-(4-methylphenyl)-4-(oxolan-2-yl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O/c1-11-4-6-12(7-5-11)23-16-13(9-19-23)17-20-15(14-3-2-8-24-14)21-22(17)10-18-16/h4-7,9-10,14H,2-3,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFPXAOHOKVYQIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5CCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
2-(tetrahydrofuran-2-yl)-7-(p-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a chemical compound with the molecular formula and a molecular weight of 320.356. It is often available with a purity of 95% and is supplied in different packaging options to meet diverse research needs.
Scientific Research Applications
This compound is a useful research compound that serves as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations. The compound has potential as a bioactive molecule with applications in drug discovery and development, including potential therapeutic properties such as anti-inflammatory and anticancer activities.
Chemistry
This compound is utilized as a building block in creating complex molecules and as a reagent in organic transformations.
Biology
The compound has potential as a bioactive molecule for drug discovery and development.
Medicine
It is under investigation for potential therapeutic uses, such as anti-inflammatory and anticancer applications.
Anticancer Activity
Research indicates that compounds related to pyrazolo[4,3-e][1,2,4]triazole show anticancer properties. Derivatives of pyrazolo[4,3-e][1,2,4]triazines have demonstrated stronger cytotoxic activity than cisplatin against breast cancer cell lines (MCF-7 and MDA-MB-231), with lower toxicity towards normal breast cells (MCF-10A). These compounds can induce apoptosis via caspase pathways and modulate key proteins involved in cell survival and death, such as NF-κB and p53.
Related Compounds
| Compound | Description |
|---|---|
| 1,2,4-triazolo[4,3-a]pyridines | Share a similar triazolo-pyridine core but differ in substituents and overall structure. |
| Pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidines | Have a similar fused ring system but may vary in the substituents attached to the core structure. |
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects at Position 2
Analysis :
- The tetrahydrofuran group in the target compound likely improves metabolic stability compared to furyl-based analogues (e.g., SCH442,416) by reducing oxidative degradation .
- Thioether or polar substituents (e.g., compound 9) increase solubility but may reduce blood-brain barrier penetration, limiting CNS applications .
Substituent Effects at Position 7
Table 2: Position 7 Substituents and Pharmacological Impact
Analysis :
Physicochemical and Pharmacokinetic Properties
Table 3: Comparative Physicochemical Data
Analysis :
- The tetrahydrofuran group may lower logP compared to fully aromatic substituents, improving aqueous solubility.
- Methoxy or nitro groups (e.g., compound 18a) reduce solubility due to crystallinity, requiring formulation adjustments .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-(tetrahydrofuran-2-yl)-7-(p-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine?
- Methodological Answer : The compound is synthesized via alkylation of a key intermediate, such as 2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine, with appropriate alkyl halides. For example, demethylation using BBr₃ in dichloromethane (DCM) at room temperature for 4 hours yields the desired product with 86% efficiency after hydrolysis and purification . Optimization of substituents at the N7 position involves refluxing intermediates with formic acid (99%) at 130°C for 48 hours .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., C=O at 1670 cm⁻¹, C=N at 1620 cm⁻¹) and hydrogen-bonded NH/OH groups (3300–3420 cm⁻¹) .
- NMR Spectroscopy : ¹H-NMR resolves aromatic protons (e.g., p-tolyl signals at δ 7.58 and 6.90 ppm) and substituent environments (e.g., tetrahydrofuran protons at δ 4.76 ppm) .
- X-ray Crystallography : Confirms planarity of the heterocyclic core (mean σ(C–C) = 0.003 Å) and substituent orientation, with R factors <0.057 .
Q. What are the common substituents explored at the N7 position, and how do they influence reactivity?
- Methodological Answer : Alkyl halides (e.g., 4-fluorobenzyl or 2-fluorobenzyl chloride) and aryl groups (e.g., p-tolyl) are introduced via nucleophilic substitution. Substituents like tetra-O-acetyl-D-glucopyranosylthio enhance solubility and bioactivity, as confirmed by ¹³C NMR and mass spectrometry . Reaction conditions (e.g., DMF, K₂CO₃, 70°C for 3 hours) are critical for regioselectivity .
Advanced Research Questions
Q. How can researchers optimize the alkylation step at the N7 position to improve yield and purity?
- Methodological Answer :
- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve reaction kinetics by stabilizing intermediates .
- Catalysis : Use of PyBroP (bromo-tris-pyrrolidinophosphonium hexafluorophosphate) in 1,4-dioxane enhances coupling efficiency (93% yield) .
- Purification : Column chromatography with gradients of ethyl acetate/hexane removes unreacted starting materials. Monitor via TLC (Rf = 0.3–0.5) .
Q. What strategies resolve discrepancies in reported biological activity data across studies?
- Methodological Answer :
- Structural Validation : Cross-validate NMR and X-ray data to rule out isomerism or impurities .
- Assay Standardization : Use consistent cell lines (e.g., HEK-293 for adenosine receptor assays) and control for solvent effects (e.g., DMSO <0.1% v/v) .
- Meta-Analysis : Compare substituent effects (e.g., trifluoromethyl vs. hydroxyl groups) on IC₅₀ values to identify structure-activity trends .
Q. How does X-ray crystallography confirm the planarity of the heterocyclic core and substituent orientation?
- Methodological Answer : Single-crystal X-ray diffraction reveals dihedral angles between the pyrazolo-triazolo-pyrimidine core and substituents (e.g., p-tolyl group at 15° deviation). Data-to-parameter ratios >17.0 and R factors <0.057 ensure reliability . Planarity metrics (mean σ(C–C) = 0.003 Å) are calculated using software like SHELXL .
Q. What computational methods predict the electronic properties and reactivity of this compound?
- Methodological Answer :
- DFT/TDDFT Studies : Model HOMO-LUMO gaps (e.g., 3.2 eV for similar triazolo-pyrimidines) to predict charge transfer and fluorescence properties .
- Molecular Docking : Simulate interactions with biological targets (e.g., adenosine A2A receptors) using AutoDock Vina, focusing on hydrogen bonding with residues like Asn253 .
- NBO Analysis : Quantify hyperconjugation effects (e.g., lone pair donation from tetrahydrofuran oxygen to the π-system) .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s solubility in polar solvents?
- Methodological Answer :
- Experimental Replication : Test solubility in DMSO, methanol, and water using nephelometry under controlled pH .
- Crystallographic Insights : Correlate solubility with crystal packing (e.g., π-π stacking vs. hydrogen-bond networks) observed in X-ray structures .
- Substituent Effects : Compare logP values (e.g., 2.1 for hydroxyl vs. 3.5 for acetylated derivatives) to explain discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
